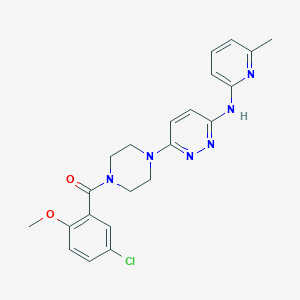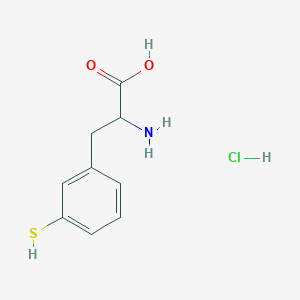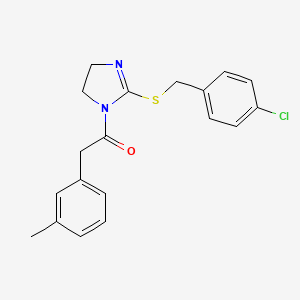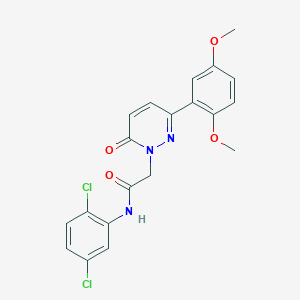![molecular formula C20H13F2N3O3S2 B2558014 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide CAS No. 886908-43-6](/img/structure/B2558014.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures related to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide have been synthesized to explore their potential as biologically active molecules. The synthesis involves various chemical reactions, including cyclization and sulfonamide linkage formation, to integrate the benzothiazole and sulfonamide groups. These synthetic routes are designed to yield compounds with specific properties, such as enhanced stability or improved biological activity (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010; He, Tan, Ni, & Hu, 2015).
Biological Activities
The biological activities of these compounds are a key area of interest. For example, benzothiazole and sulfonamide derivatives have been investigated for their antimicrobial properties, showing potential as agents against various bacterial and fungal strains. This antimicrobial activity is particularly relevant in the search for new treatments for resistant infections (Jagtap et al., 2010; Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Potential Therapeutic Applications
The therapeutic potential of these compounds extends beyond antimicrobial activity. They have been explored for various applications, including anticancer and antimalarial activities. The ability to inhibit specific enzymes or cellular processes makes these compounds valuable in the development of targeted therapies (Fahim & Ismael, 2021; Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O3S2/c21-13-6-10-15(11-7-13)30(27,28)25-14-8-4-12(5-9-14)19(26)24-20-23-18-16(22)2-1-3-17(18)29-20/h1-11,25H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLZCQUCTMYVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)


![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)
![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)




![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

